Peramivir is an inhibitor of the influenza neuraminidase enzyme and is used as therapy of acute symptomatic influenza A and B. Peramivir has not been associated with serum enzyme elevations during therapy or with clinically apparent liver injury.
Peramivir is a cyclopentane derivative with activity against influenza A and B viruses. Peramivir is a neuraminidase inhibitor which prevents normal processing of virus particles such that virus particles are not released from infected cells.
Peramivir
CAS No.: 330600-85-6
VCID: VC0539024
Molecular Formula: C15H28N4O4
Molecular Weight: 328.41 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
Peramivir is an antiviral medication used to treat influenza A and B infections. It belongs to the class of neuraminidase inhibitors, which work by preventing the release of viral particles from infected cells, thereby limiting the spread of the virus in the body. Developed by BioCryst Pharmaceuticals, peramivir is administered intravenously due to its poor oral bioavailability . Mechanism of ActionPeramivir acts as a neuraminidase inhibitor, targeting the influenza virus enzyme responsible for releasing new viral particles from infected cells. This mechanism prevents the spread of the virus within the body, effectively reducing the severity and duration of influenza symptoms . PharmacokineticsThe pharmacokinetics of peramivir have been evaluated in Phase 1 trials in adults. Following intravenous administration, peramivir exhibits a linear relationship between dose and exposure parameters. For a single dose of 600 mg administered over 30 minutes, the maximum serum concentration (Cmax) reaches approximately 46.8 µg/mL at the end of infusion, with an area under the concentration-time curve (AUC0-∞) of about 102.7 µg/mL/hr . Clinical EfficacyPeramivir has shown efficacy in treating uncomplicated seasonal influenza. In clinical trials, a single intravenous dose of peramivir significantly reduced the time to alleviation of symptoms compared to placebo. The drug was well-tolerated, with an adverse event profile similar to that of placebo . Clinical Trial Data
Comparison with Other AntiviralsPeramivir has been compared with oseltamivir in clinical trials. While both drugs effectively reduced influenza symptoms, peramivir showed a favorable adverse event profile compared to oseltamivir . Comparison of Peramivir and Oseltamivir
|
||||||||||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 330600-85-6 | ||||||||||||||||||||||||||||
Product Name | Peramivir | ||||||||||||||||||||||||||||
Molecular Formula | C15H28N4O4 | ||||||||||||||||||||||||||||
Molecular Weight | 328.41 g/mol | ||||||||||||||||||||||||||||
IUPAC Name | (1S,2S,3S,4R)-3-(1-acetamido-2-ethylbutyl)-4-(diaminomethylideneamino)-2-hydroxycyclopentane-1-carboxylic acid | ||||||||||||||||||||||||||||
Standard InChI | InChI=1S/C15H28N4O4/c1-4-8(5-2)12(18-7(3)20)11-10(19-15(16)17)6-9(13(11)21)14(22)23/h8-13,21H,4-6H2,1-3H3,(H,18,20)(H,22,23)(H4,16,17,19)/t9-,10+,11+,12?,13+/m0/s1 | ||||||||||||||||||||||||||||
Standard InChIKey | XRQDFNLINLXZLB-GKWMMFDUSA-N | ||||||||||||||||||||||||||||
Isomeric SMILES | CCC(CC)C([C@H]1[C@@H](C[C@@H]([C@H]1O)C(=O)O)N=C(N)N)NC(=O)C | ||||||||||||||||||||||||||||
SMILES | CCC(CC)C(C1C(CC(C1O)C(=O)O)N=C(N)N)NC(=O)C | ||||||||||||||||||||||||||||
Canonical SMILES | CCC(CC)C(C1C(CC(C1O)C(=O)O)N=C(N)N)NC(=O)C | ||||||||||||||||||||||||||||
Appearance | Solid powder | ||||||||||||||||||||||||||||
Purity | >98% (or refer to the Certificate of Analysis) | ||||||||||||||||||||||||||||
Shelf Life | >2 years if stored properly | ||||||||||||||||||||||||||||
Solubility | Soluble in DMSO. | ||||||||||||||||||||||||||||
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). | ||||||||||||||||||||||||||||
Synonyms | 3-(1'-acetylamino-2'-ethyl)butyl-4-((aminoimino)methyl)amino-2-hydroxycyclopentane-1-carboxylic acid BCX 1812 BCX-1812 BCX1812 peramivir Rapivab RWJ 270201 RWJ-270201 RWJ270201 |
||||||||||||||||||||||||||||
Reference | 1: Peramivir (Rapivab): an IV neuraminidase inhibitor for treatment of influenza. Med Lett Drugs Ther. 2015 Feb 2;57(1461):17-9. PubMed PMID: 25629811. 2: Sato M, Ito M, Suzuki S, Sakuma H, Takeyama A, Oda S, Watanabe M, Hashimoto K, Miyazaki K, Kawasaki Y, Hosoya M. Influenza Viral Load and Peramivir Kinetics after Single Administration and Proposal of Regimens for Peramivir Administration against Resistant Variants. Antimicrob Agents Chemother. 2014 Dec 29. pii: AAC.04263-14. [Epub ahead of print] PubMed PMID: 25547357. 3: Komeda T, Ishii S, Itoh Y, Ariyasu Y, Sanekata M, Yoshikawa T, Shimada J. Post-marketing safety and effectiveness evaluation of the intravenous anti-influenza neuraminidase inhibitor peramivir (II): A pediatric drug use investigation. J Infect Chemother. 2014 Nov 26. pii: S1341-321X(14)00402-4. doi: 10.1016/j.jiac.2014.11.009. [Epub ahead of print] PubMed PMID: 25523716. 4: Hata A, Akashi-Ueda R, Takamatsu K, Matsumura T. Safety and efficacy of peramivir for influenza treatment. Drug Des Devel Ther. 2014 Oct 24;8:2017-38. doi: 10.2147/DDDT.S46654. eCollection 2014. PubMed PMID: 25368514; PubMed Central PMCID: PMC4216046. 5: Bentley ML, Hollistera AS, Hansenb AC, Smith JA, Cain JS. Peramivir pharmacokinetics in a patient receiving continuous veno-venous hemodiafiltration during the 2009 H1N1 influenza A pandemic. Int J Clin Pharmacol Ther. 2014 Dec;52(12):1105-11. doi: 10.5414/CP202161. PubMed PMID: 25345428. 6: Harada-Shirado K, Ikeda K, Furukawa M, Sukegawa M, Takahashi H, Shichishima-Nakamura A, Ohkawara H, Noji H, Kawabata K, Saito S, Ohto H, Ogawa K, Takeishi Y. Severe immune thrombocytopenia possibly elicited by the anti-influenza viral agent peramivir. Intern Med. 2014;53(20):2369-71. Epub 2014 Oct 15. PubMed PMID: 25318805. 7: Whitley R, Laughlin A, Carson S, Mitha E, Tellier G, Stich M, Elder J, Alexander WJ, Dobo S, Collis P, Sheridan WP. Single dose peramivir for the treatment of acute seasonal influenza: integrated analysis of efficacy and safety from two placebo-controlled trials. Antivir Ther. 2014 Oct 15. doi: 10.3851/IMP2874. [Epub ahead of print] PubMed PMID: 25318121. 8: Zhang D, Du A, Zhang L, Ma J, Meng L, Deng M, Xu J, Liu H. Pharmacokinetics of peramivir after single intravenous doses in healthy Chinese subjects. Xenobiotica. 2014 Sep 18:1-5. [Epub ahead of print] PubMed PMID: 25231091. 9: Komeda T, Ishii S, Itoh Y, Ariyasu Y, Sanekata M, Yoshikawa T, Shimada J. Post-marketing safety and effectiveness evaluation of the intravenous anti-influenza neuraminidase inhibitor peramivir (I): a drug use investigation. J Infect Chemother. 2014 Nov;20(11):689-95. doi: 10.1016/j.jiac.2014.07.006. Epub 2014 Aug 11. PubMed PMID: 25131292. 10: de Jong MD, Ison MG, Monto AS, Metev H, Clark C, O'Neil B, Elder J, McCullough A, Collis P, Sheridan WP. Evaluation of intravenous peramivir for treatment of influenza in hospitalized patients. Clin Infect Dis. 2014 Dec 15;59(12):e172-85. doi: 10.1093/cid/ciu632. Epub 2014 Aug 12. PubMed PMID: 25115871. 11: Kodama M, Yoshida R, Hasegawa T, Izawa M, Kitano M, Baba K, Noshi T, Seki T, Okazaki K, Tsuji M, Kanazu T, Kamimori H, Homma T, Kobayashi M, Sakoda Y, Kida H, Sato A, Yamano Y. The relationship between in vivo antiviral activity and pharmacokinetic parameters of peramivir in influenza virus infection model in mice. Antiviral Res. 2014 Sep;109:110-5. doi: 10.1016/j.antiviral.2014.06.016. Epub 2014 Jul 2. PubMed PMID: 24997412. 12: Park S, Kim JI, Lee I, Lee S, Hwang MW, Bae JY, Heo J, Kim D, Jang SI, Kim H, Cheong HJ, Song JW, Song KJ, Baek LJ, Park MS. Combination effects of peramivir and favipiravir against oseltamivir-resistant 2009 pandemic influenza A(H1N1) infection in mice. PLoS One. 2014 Jul 3;9(7):e101325. doi: 10.1371/journal.pone.0101325. eCollection 2014. PubMed PMID: 24992479; PubMed Central PMCID: PMC4081560. 13: Kitano M, Itoh Y, Ishigaki H, Nakayama M, Ishida H, Pham VL, Arikata M, Shichinohe S, Tsuchiya H, Kitagawa N, Kobayashi M, Yoshida R, Sato A, Le QM, Kawaoka Y, Ogasawara K. Efficacy of repeated intravenous administration of peramivir against highly pathogenic avian influenza A (H5N1) virus in cynomolgus macaques. Antimicrob Agents Chemother. 2014 Aug;58(8):4795-803. doi: 10.1128/AAC.02817-14. Epub 2014 Jun 9. PubMed PMID: 24913156; PubMed Central PMCID: PMC4135987. 14: Takemoto Y, Asai T, Ikezoe I, Yano T, Ichikawa M, Miyagawa S, Matsumoto J. Clinical effects of oseltamivir, zanamivir, laninamivir and peramivir on seasonal influenza infection in outpatients in Japan during the winter of 2012-2013. Chemotherapy. 2013;59(5):373-8. doi: 10.1159/000362436. Epub 2014 May 10. PubMed PMID: 24821568. 15: Leang SK, Kwok S, Sullivan SG, Maurer-Stroh S, Kelso A, Barr IG, Hurt AC. Peramivir and laninamivir susceptibility of circulating influenza A and B viruses. Influenza Other Respir Viruses. 2014 Mar;8(2):135-9. PubMed PMID: 24734292; PubMed Central PMCID: PMC4186459. 16: Yoshino Y, Seo K, Koga I, Kitazawa T, Ota Y. Clinical efficacy of peramivir in adult patients with seasonal influenza during the winter of 2012 in Japan. Clin Respir J. 2014 Mar 10. doi: 10.1111/crj.12129. [Epub ahead of print] PubMed PMID: 24612842. 17: Tran-To Su C, Ouyang X, Zheng J, Kwoh CK. Structural analysis of the novel influenza A (H7N9) viral Neuraminidase interactions with current approved neuraminidase inhibitors Oseltamivir, Zanamivir, and Peramivir in the presence of mutation R289K. BMC Bioinformatics. 2013;14 Suppl 16:S7. doi: 10.1186/1471-2105-14-S16-S7. Epub 2013 Oct 22. PubMed PMID: 24564719; PubMed Central PMCID: PMC3853198. 18: Tanaka A, Nakamura S, Seki M, Iwanaga N, Kajihara T, Kitano M, Homma T, Kurihara S, Imamura Y, Miyazaki T, Izumikawa K, Kakeya H, Yanagihara K, Kohno S. The effect of intravenous peramivir, compared with oral oseltamivir, on the outcome of post-influenza pneumococcal pneumonia in mice. Antivir Ther. 2014 Feb 12. doi: 10.3851/IMP2744. [Epub ahead of print] PubMed PMID: 24517996. 19: Takashita E, Ejima M, Itoh R, Miura M, Ohnishi A, Nishimura H, Odagiri T, Tashiro M. A community cluster of influenza A(H1N1)pdm09 virus exhibiting cross-resistance to oseltamivir and peramivir in Japan, November to December 2013. Euro Surveill. 2014 Jan 9;19(1). pii: 20666. PubMed PMID: 24434172. 20: Li X, Li Y, Wang J, Wang L, Zhong W, Ruan J, Zhang Z. Quantification of peramivir in dog plasma by liquid chromatography/tandem mass spectrometry employing precolumn derivatization. J Chromatogr B Analyt Technol Biomed Life Sci. 2014 Jan 1;944:1-5. doi: 10.1016/j.jchromb.2013.10.027. Epub 2013 Nov 1. PubMed PMID: 24280376. | ||||||||||||||||||||||||||||
PubChem Compound | 151164 | ||||||||||||||||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume